molecular formula C10H16N2O2 B596145 methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 167408-63-1

methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No. B596145
M. Wt: 196.25
InChI Key: BUXTWCPDRMXDQH-UHFFFAOYSA-N
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Description

“Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound . It is also known as “3-(tert-Butyl)-5-methyl-1H-pyrazole” with a CAS Number of 96440-80-1 . The molecular weight of this compound is 138.21 .


Molecular Structure Analysis

The molecular formula of “methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate” is C11H18N2O2 . The average mass is 210.273 Da and the monoisotopic mass is 210.136826 Da .

Safety And Hazards

The compound “3-(tert-Butyl)-5-methyl-1H-pyrazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-tert-butyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)8-6-7(9(13)14-5)12(4)11-8/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXTWCPDRMXDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate

Citations

For This Compound
1
Citations
W Yang, S Ye, Y Schmidt, D Stamos… - Chemistry–A European …, 2016 - Wiley Online Library
A Pd‐catalyzed/N‐heterocycle‐directed C(sp 3 )−H olefination has been developed. The monoprotected amino acid ligand (MPAA) is found to significantly promote Pd‐catalyzed C(sp …

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